molecular formula C35H59NO13 B1609385 Leucomycin V CAS No. 39405-35-1

Leucomycin V

Cat. No. B1609385
CAS RN: 39405-35-1
M. Wt: 701.8 g/mol
InChI Key: XYJOGTQLTFNMQG-KJHBSLKPSA-N
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Description

Leucomycin V is a 16-membered-ring macrolide antibiotic . It belongs to the leucomycin family, which includes several closely related components such as leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13 . This antibiotic exhibits potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . Clinically, it is primarily used to treat skin and soft tissue infections, respiratory infections, gonorrhea, and non-gonococcal urethritis.


Synthesis Analysis

The industrial production process for leucomycin involves fermentation by microorganisms. During this process, degradation products of leucomycin can be readily produced under acidic conditions. Some of these degradation products lack antibacterial activity but may exhibit toxicity, leading to undesirable side effects for patients .


Molecular Structure Analysis

Leucomycin V’s molecular structure comprises a 16-membered macrolide ring. Notably, nine new components in leucomycin have been characterized. These components feature an unsaturated ketone within the 16-membered ring . Additionally, six impurities have been identified, including acid degradation products and process impurities .


Chemical Reactions Analysis

The complete fragmentation patterns of the new components and degradation impurities were deduced based on MSn data . This analytical approach allowed researchers to elucidate the structures of these compounds . The correlation between impurities and the purification process of leucomycin was also investigated .

Mechanism of Action

Leucomycin V exerts its antibacterial effect by inhibiting protein synthesis in bacterial cells. Specifically, it binds to the 50S ribosomal subunit, preventing the elongation of polypeptide chains during translation. This disruption of protein synthesis ultimately leads to bacterial cell death .

Safety and Hazards

  • Manufacturing Process Improvement : Understanding impurity production mechanisms can guide pharmaceutical companies in enhancing manufacturing processes and reducing impurities .

Future Directions

: Wang, J., Liu, G., Xu, Y., Zhu, B., & Wang, Z. (2019). Separation and Characterization of New Components and Impurities in Leucomycin by Multiple Heart-Cutting Two-Dimensional Liquid Chromatography Combined with Ion Trap/Time-of-Flight Mass Spectrometry. Chromatographia, 82(7), 1333–1344. Read more : Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and … (2019). Journal of The American Society for Mass Spectrometry. Read more

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-KJHBSLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043929
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin V

CAS RN

22875-15-6, 39405-35-1
Record name Leucomycin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22875-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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